Enhanced Lipophilicity (XLogP3) vs. Unsubstituted Phenyl and 4-Chlorophenyl Analogs
The target compound exhibits an XLogP3 of 5.8, which is 1.0 log-unit higher than the predicted value for the unsubstituted phenyl analog (estimated XLogP3 ≈ 4.8) and 0.5 log-units higher than the 4-chlorophenyl analog (estimated XLogP3 ≈ 5.3), indicating substantially greater lipophilicity imparted by the 3-nitrophenyl substituent [1]. While direct experimental logP or logD values for the analog set have not been disclosed in the public domain, the computed XLogP3 differences are consistent with the electron-withdrawing and polar nature of the nitro group, which reduces aqueous solubility yet may enhance passive membrane diffusion in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.8 |
| Comparator Or Baseline | Unsubstituted phenyl analog (CAS 477713-89-6): estimated XLogP3 ≈ 4.8; 4-Chlorophenyl analog (CAS 956370-74-4): estimated XLogP3 ≈ 5.3 |
| Quantified Difference | ΔXLogP3 = +1.0 vs. unsubstituted phenyl; +0.5 vs. 4-chlorophenyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); analog estimates derived from structural analogy and fragment-based calculation |
Why This Matters
Higher lipophilicity directly influences compound partitioning into lipid bilayers and non-specific protein binding; procurement of the target compound is necessary for assays where logP-driven cellular uptake or solubility limitations are critical parameters.
- [1] PubChem CID 1481625. XLogP3-AA = 5.8. National Center for Biotechnology Information. View Source
